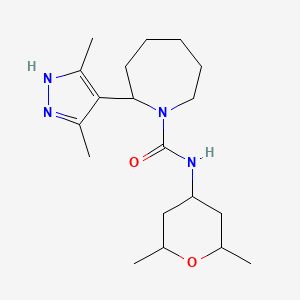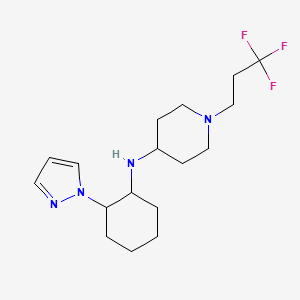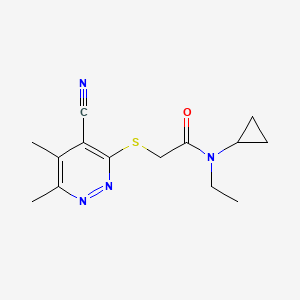
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is a chemical compound that has been synthesized and studied in recent years. This compound has potential applications in scientific research due to its unique properties and mechanisms of action. In
Mécanisme D'action
The mechanism of action of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is not fully understood. However, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. Additionally, this compound has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide in lab experiments is its unique mechanism of action. This compound has been shown to interact with the GABA-A receptor, which is a target for many anxiolytic and antidepressant drugs. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
One limitation of using this compound in lab experiments is its limited availability. This compound is not currently available commercially and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide. One direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with the GABA-A receptor and other targets may lead to the development of more effective anxiolytic and antidepressant drugs.
Another direction is to explore the potential use of this compound in the treatment of chronic pain and inflammation. Further studies are needed to determine the efficacy and safety of this compound in humans.
Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. This will allow for larger scale production of this compound, which may lead to more widespread use in scientific research.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylic acid with 2,6-dimethyloxan-4-amine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-12-10-16(11-13(2)25-12)20-19(24)23-9-7-5-6-8-17(23)18-14(3)21-22-15(18)4/h12-13,16-17H,5-11H2,1-4H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLFDZWQFKTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(=O)N2CCCCCC2C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)